N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 4-hydroxybenzohydrazide with 1-(5-chloro-2-hydroxyphenyl)propan-1-one in the presence of a few drops of glacial acetic acid and anhydrous ethanol. The reaction mixture is refluxed, and the resulting solution is cooled to form yellow block crystals . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorothiophene ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds, such as:
- N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-4-hydroxybenzohydrazide
- N’-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-3-hydroxybenzohydrazide
These compounds share similar structural features but differ in the position of the hydroxy group on the benzohydrazide moiety.
Properties
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8(11-6-7-12(14)19-11)15-16-13(18)9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H,16,18)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOJACAUOSOQRU-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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